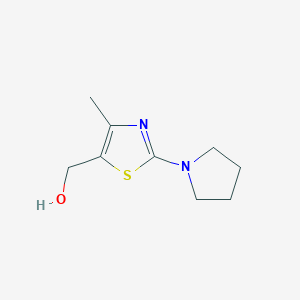

(4-甲基-2-吡咯烷-1-基-1,3-噻唑-5-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol” is characterized by a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用

分子聚集和光谱学

- 光谱性质和分子聚集:对类似化合物(如4-(5-甲基-1,3,4-噻二唑-2-基)苯-1,3-二醇)的研究揭示了分子聚集过程的见解。这些研究重点关注化合物在不同溶剂中的光谱性质,发现分子聚集受分子上的取代基团结构显着影响 (Matwijczuk 等人,2016)。

合成和化学反应

- 杂环化合物的合成:一项研究详细介绍了各种杂环化合物的合成,包括具有噻酰硫代氨基甲酰基团的化合物。这项研究有助于理解类似复杂分子的合成过程和化学性质 (Ande,2012)。

- 化学反应和配体形成:对具有类似结构的化合物的合成(如4-甲氧基-5-甲基-2-吡啶-2-基-1,3-噻唑)的研究探索了它们作为配体在创建新型金属配合物中的潜力 (Menzel 等人,2010)。

催化和抗菌应用

- 抗菌活性:一些衍生物,如甲基 5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-羧酸盐,显示出有希望的抗菌活性。这表明在开发抗菌剂方面具有潜在应用 (Nural 等人,2018)。

- 化学合成中的催化:对具有双齿 N,O 型配体的镍配合物(包括具有吡咯烷基团的化合物)的研究证明了它们在乙烯低聚等催化过程中的用途 (Kermagoret & Braunstein,2008)。

材料科学和发光研究

- 材料科学中的发光特性:已经对含有结构相似配体的三元共聚物进行了研究,分析了它们的发光特性。此类研究对于开发具有特定光学性质的先进材料至关重要 (Happ 等人,2011)。

未来方向

The future directions for the study and application of “(4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential biological activities. This could lead to the development of new drugs and therapeutic agents .

作用机制

Target of Action

Compounds with similar structures, such as pyrrolidine derivatives, have been found to inhibit cox-2 .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other pyrrolidine derivatives, which have been shown to inhibit cox-2 .

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop biochemical pathways and enzymes or stimulate or block receptors .

Result of Action

It’s plausible that it may lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

生化分析

Biochemical Properties

Compounds containing pyrrolidine and thiazole rings have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain . Thiazoles, on the other hand, have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs .

Cellular Effects

The cellular effects of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol are currently unknown due to the lack of specific studies on this compound. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Molecular Mechanism

The molecular mechanism of action of (4-Methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol is not well-studied. Based on the properties of its structural components, it can be hypothesized that it may exert its effects through interactions with various biomolecules. For example, pyrrolidine derivatives have been found to inhibit COX-2, suggesting that they may exert their effects through enzyme inhibition .

属性

IUPAC Name |

(4-methyl-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-7-8(6-12)13-9(10-7)11-4-2-3-5-11/h12H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIKFBOYLZLXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCCC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2469268.png)

![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2469270.png)

![Methyl 3-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2469275.png)

![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

![2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2469283.png)